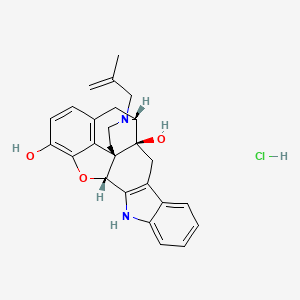

SDM-25N HCl

Description

Mechanistic Insights into δ-Opioid Receptor Antagonism

SDM-25N hydrochloride operates through competitive inhibition at the δ-opioid receptor's orthosteric binding site. Unlike peptide-based antagonists, its rigid benzofuropyridocarbazole scaffold provides exceptional conformational stability, allowing sustained receptor occupancy. The compound's 4.7 nM dissociation constant (Ki) for DOR contrasts sharply with its 3,800 nM and 7,900 nM affinities for KOR and MOR, respectively. X-ray crystallographic studies of analogous DOR antagonists suggest the N-2-methylallyl group plays a critical role in subtype selectivity through steric exclusion from κ and μ receptor cavities.

The non-peptide nature confers advantages over endogenous peptide ligands, including:

- Resistance to protease degradation

- Improved blood-brain barrier penetration

- Prolonged receptor occupancy kinetics

These properties make SDM-25N hydrochloride particularly valuable for in vivo studies requiring sustained DOR blockade without frequent redosing.

Comparative Binding Affinity Analysis Across Opioid Receptor Subtypes

Quantitative receptor binding profiles reveal SDM-25N's exceptional subtype selectivity:

| Receptor Subtype | Ki (nM) | Selectivity Ratio vs DOR |

|---|---|---|

| δ (DOR) | 4.7 ± 0.9 | 1 |

| κ (KOR) | 3,800 ± 420 | 809 |

| μ (MOR) | 7,900 ± 1,100 | 1,681 |

Data compiled from radioligand displacement assays using [3H]naltrindole (DOR), [3H]U69593 (KOR), and [3H]DAMGO (MOR). The 1,681-fold MOR selectivity exceeds classical DOR antagonists like naltrindole (17-fold MOR selectivity), enabling cleaner pharmacological separation of opioid receptor subtypes in complex systems.

Molecular dynamics simulations identify three critical interactions driving this selectivity:

- Hydrogen bonding between the phenolic hydroxyl and His2916.52

- π-π stacking of the benzofuran ring with Trp2846.48

- Steric hindrance from Val2816.45 in KOR/MOR preventing optimal positioning

These interactions collectively produce the observed subtype discrimination.

Functional Selectivity in Neurological Pathway Modulation

SDM-25N hydrochloride's pharmacological profile enables precise dissection of DOR-mediated signaling cascades. In striatal neurons, 100 nM SDM-25N completely blocks DOR-induced:

- Inhibition of voltage-gated Ca2+ channels (N-type)

- Activation of G protein-coupled inwardly rectifying K+ (GIRK) channels

- β-arrestin-2 recruitment

Notably, the compound shows no activity against MOR-mediated presynaptic inhibition or KOR-dependent dynorphin responses at concentrations ≤10 μM. This functional selectivity permits isolation of DOR contributions to:

- Mesolimbic dopamine modulation

- Neuropathic pain processing

- Emotional learning circuits

Recent applications include:

- Elucidating DOR/neurotensin receptor crosstalk in nucleus accumbens

- Demarcating DOR vs MOR roles in stress-induced analgesia

- Characterizing δ-opioid control of respiratory depression thresholds

The 1.9 μM EC50 against Dengue virus NS4B protein represents a separate antiviral mechanism unrelated to opioid receptor activity, though this falls outside neurological pathway modulation.

Properties

Molecular Formula |

C26H27ClN2O3 |

|---|---|

Molecular Weight |

451.0 g/mol |

IUPAC Name |

(1S,2S,13R,21R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |

InChI |

InChI=1S/C26H26N2O3.ClH/c1-14(2)13-28-10-9-25-21-15-7-8-19(29)23(21)31-24(25)22-17(12-26(25,30)20(28)11-15)16-5-3-4-6-18(16)27-22;/h3-8,20,24,27,29-30H,1,9-13H2,2H3;1H/t20-,24+,25+,26-;/m1./s1 |

InChI Key |

QLLCUVACGPLGAX-IDRHMUJXSA-N |

Isomeric SMILES |

CC(=C)CN1CC[C@]23[C@@H]4C5=C(C[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl |

Canonical SMILES |

CC(=C)CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SDM-25N hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The detailed synthetic route is proprietary and often involves the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of SDM-25N hydrochloride typically involves large-scale organic synthesis under controlled conditions. The process includes purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Receptor Binding Kinetics

SDM-25N HCl exhibits high selectivity for δ-opioid receptors (Ki = 4.7 nM) over κ- and μ-opioid receptors (Ki = 3,800 nM and 7,900 nM, respectively) . This binding antagonism involves competitive inhibition at the receptor’s orthosteric site, though structural details of ligand-receptor interactions remain underexplored.

Table 1: Opioid Receptor Binding Affinity

| Receptor Type | Ki Value (nM) | Selectivity Ratio (δ vs. κ/μ) |

|---|---|---|

| δ | 4.7 | 1 (reference) |

| κ | 3,800 | ~808 |

| μ | 7,900 | ~1,681 |

Biological Activity in miRNA Regulation

In neuroblastoma cell lines (e.g., SK-N-BE(2)-C, IMR-32), this compound induces dose-dependent increases in mature let-7 miRNA levels (28–45% at 5–10 µM) . This activity correlates with reduced LIN28B protein function, a key suppressor of let-7 biogenesis. The compound’s effect on MYCN oncogene expression—mediated by let-7 upregulation—suggests indirect modulation of post-transcriptional regulatory pathways.

Table 2: Dose-Dependent Effects on let-7 miRNA

| Concentration (µM) | let-7a Increase (%) | let-7f Increase (%) | GFP Signal Activation (%) |

|---|---|---|---|

| 5 | 30 ± 4 | 28 ± 3 | 28 |

| 10 | 45 ± 5 | 42 ± 4 | 45 |

Antiviral Activity Against Dengue Virus

This compound inhibits dengue virus replication at micromolar concentrations (EC₅₀ unreported) . The mechanism is hypothesized to involve host-factor modulation rather than direct viricidal activity, potentially through δ-receptor-mediated signaling pathways.

Physicochemical Stability

While explicit degradation studies are absent, the compound’s hydrochloride salt form suggests stability in aqueous solutions at physiological pH. Its molecular weight (451.0 g/mol) and LogP (estimated >3) indicate moderate lipophilicity, consistent with cell membrane permeability observed in in vitro assays .

Limitations and Research Gaps

-

Synthetic Routes : No published data on synthesis or industrial-scale production.

-

Metabolic Pathways : Hepatic metabolism and excretion profiles remain uncharacterized.

-

Structural Reactivity : Functional groups (e.g., tertiary amine, phenolic hydroxyl) suggest potential for oxidation or conjugation reactions, but experimental validation is lacking.

Scientific Research Applications

SDM-25N hydrochloride has been characterized as a highly selective antagonist for the δ opioid receptor with Ki values of 4.7 nM for δ receptors, 3800 nM for κ receptors, and 7900 nM for μ receptors. Its selectivity surpasses that of naltrindole, making it a valuable tool in opioid receptor research .

Opioid Receptor Studies

The compound's selectivity for δ receptors allows researchers to investigate the specific roles of these receptors in pain modulation and other physiological processes. Studies have demonstrated that SDM-25N can influence receptor trafficking and signaling pathways, providing insights into the mechanisms of opioid action .

Dengue Virus Research

Research indicates that SDM-25N hydrochloride inhibits dengue virus replication. This property positions it as a potential candidate for antiviral drug development. The mechanism by which it exerts this effect is an area of active investigation, with studies focusing on its interaction with viral proteins .

Cancer Research

Recent studies have explored the effects of SDM-25N on neuroblastoma cell lines. It has been shown to restore levels of let-7 microRNAs, which are crucial for regulating gene expression involved in tumorigenesis. The compound induced a dose-dependent increase in GFP expression in treated cells, indicating its role in enhancing miRNA levels and potentially influencing cancer cell behavior .

Case Studies

Mechanism of Action

SDM-25N hydrochloride exerts its effects primarily through antagonism of the δ-opioid receptor. It binds to the receptor, inhibiting its activation and subsequent signaling pathways. Additionally, SDM-25N hydrochloride has been shown to inhibit the replication of the dengue virus by targeting the viral NS4B protein, thereby restricting genomic RNA replication .

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Profiles

Functional and Mechanistic Advantages

This compound’s efficacy in brain slices and cultured cells underscores its stability and membrane permeability, critical for central nervous system studies. For example, Chen et al. (2007) demonstrated its ability to block DOP-mediated synaptic plasticity in hippocampal slices, a feat less reliably achieved with naltrindole due to its partial agonist activity at MOP receptors . Furthermore, Souvenir et al. (2013) leveraged this compound to isolate DOP-specific cardioprotective pathways, avoiding confounding MOP-mediated effects .

Limitations and Contextual Considerations

While this compound excels in selectivity, its pharmacokinetic properties (e.g., half-life, bioavailability) remain less characterized compared to naltrindole, which has longer-standing in vivo data. However, its chemical stability in HCl form ensures consistent solubility for in vitro assays, a practical advantage over non-salt formulations of other antagonists .

Biological Activity

SDM-25N hydrochloride (CAS 342884-71-3) is a novel compound known for its high affinity and selectivity as a non-peptide δ-opioid receptor antagonist. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Name : (4bS,8R,8aS,14bR)-5,6,7,8,14,14b-Hexahydro-7-(2-methyl-2-propenyl)-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a(9H)-diol hydrochloride

- Molecular Formula : C26H26N2O3.HCl

- Molecular Weight : 468.98 g/mol

- Purity : ≥99%

- Solubility : Soluble in water (up to 10 mM), DMSO (up to 100 mM), and ethanol (up to 100 mM) .

δ-Receptor Antagonism

SDM-25N HCl exhibits potent antagonistic activity at the δ-opioid receptor with a Ki value of 4.7 nM, demonstrating significantly higher selectivity compared to traditional opioid antagonists like naltrindole (Ki values of 3800 nM for κ and 7900 nM for μ receptors) . This selectivity positions SDM-25N as a promising candidate for research into pain management and opioid-related disorders.

Inhibition of Dengue Virus Replication

Recent studies have shown that this compound also inhibits the replication of the dengue virus. This dual activity suggests potential applications in antiviral therapies, particularly in regions affected by dengue outbreaks .

Impact on let-7 miRNA Levels

A significant finding from cell-based assays indicates that this compound can restore levels of let-7 microRNAs in neuroblastoma cell lines. At concentrations of 5 µM and 10 µM, SDM-25N induced a dose-dependent increase in GFP expression linked to let-7 miRNA activity. This effect was observed alongside an increase in let-7f and let-7g levels, suggesting a role in regulating oncogenic pathways .

Research Findings

Case Studies

- Neuroblastoma Cell Lines :

- Pancreatic Cancer Cells :

Q & A

Q. What protocols ensure rigorous peer review of this compound research manuscripts?

- Methodological Answer : Adhere to journal guidelines (e.g., Medicinal Chemistry Research) for data transparency:

- Supplementary Materials : Include raw titration curves, spectral raw data, and statistical code.

- Reproducibility Checklist : Detail instrument calibration, reagent lot numbers, and software versions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.